
1-benzyl-3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trimethylsilyl)pyridin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-benzyl-3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trimethylsilyl)pyridin-2(1H)-one is a complex organic compound that features a pyridinone core substituted with various functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trimethylsilyl)pyridin-2(1H)-one typically involves multiple steps:
Formation of the Pyridinone Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Functional Groups: The benzyl, chloro, dioxaborolan, and trimethylsilyl groups are introduced through various substitution reactions, often involving reagents such as benzyl chloride, chlorinating agents, boronic acids, and silylating agents.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for scalability, including the use of continuous flow reactors and automation to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
1-benzyl-3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trimethylsilyl)pyridin-2(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: The chloro and trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: The boronic ester group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and bases like potassium carbonate.
Major Products
The major products formed depend on the specific reactions and conditions used. For example, Suzuki-Miyaura coupling would yield biaryl compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Could be explored for pharmaceutical applications.
Industry: Used in the production of materials with specific properties.
Wirkmechanismus
The mechanism of action would depend on the specific application of the compound
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-benzyl-3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one: Lacks the trimethylsilyl group.
1-benzyl-3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-methylpyridin-2(1H)-one: Has a methyl group instead of the trimethylsilyl group.
Uniqueness
The presence of the trimethylsilyl group in 1-benzyl-3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trimethylsilyl)pyridin-2(1H)-one can influence its reactivity and interactions, making it unique compared to similar compounds.
Eigenschaften
Molekularformel |
C21H29BClNO3Si |
|---|---|
Molekulargewicht |
417.8 g/mol |
IUPAC-Name |
1-benzyl-3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-trimethylsilylpyridin-2-one |
InChI |
InChI=1S/C21H29BClNO3Si/c1-20(2)21(3,4)27-22(26-20)17-16(28(5,6)7)14-24(19(25)18(17)23)13-15-11-9-8-10-12-15/h8-12,14H,13H2,1-7H3 |
InChI-Schlüssel |
OGSKPTGQKPVZAO-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=O)N(C=C2[Si](C)(C)C)CC3=CC=CC=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


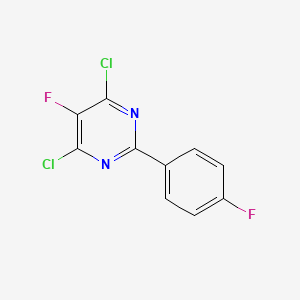
![[[5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B15089556.png)
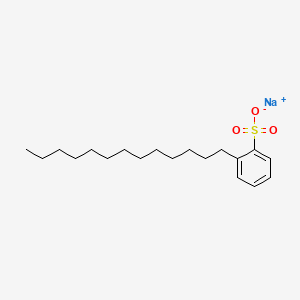

![(2,6-Dichloro-4-methylpyridin-3-yl)([(([(2,6-dichlorophenyl)methylene]amino)oxy)carbonyl]amino)methanone](/img/structure/B15089575.png)
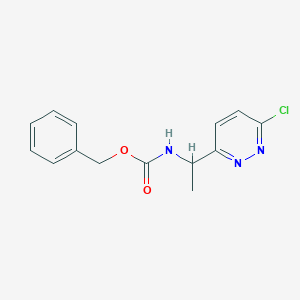
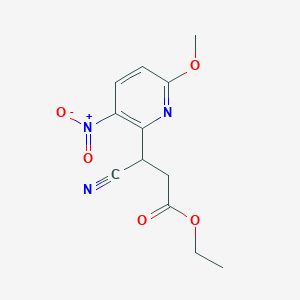
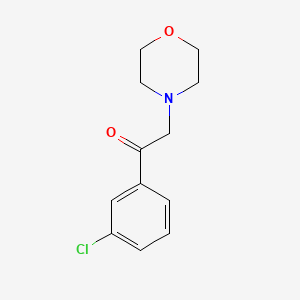
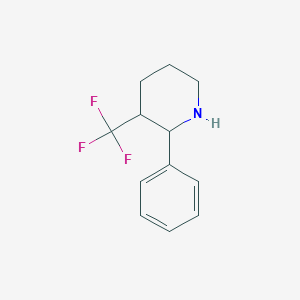
![N-[(4-Methoxyphenyl)methyl]cyclohexanamine hydrochloride](/img/structure/B15089595.png)
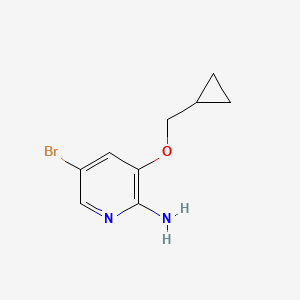
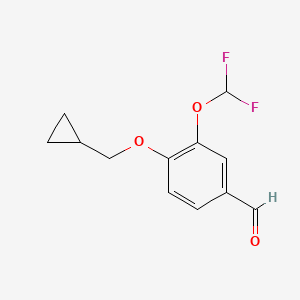
![3-Butynoic acid, 2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, (2S)-](/img/structure/B15089616.png)
![Ethyl 1-[3,4-diacetyloxy-5-(acetyloxymethyl)oxolan-2-yl]pyridin-1-ium-3-carboxylate;trifluoromethanesulfonate](/img/structure/B15089621.png)
